molecular formula C23H18N6S B14863200 3-(((9-(3,4-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)benzonitrile

3-(((9-(3,4-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)benzonitrile

Cat. No.: B14863200
M. Wt: 410.5 g/mol
InChI Key: GVUNITSMZZIMHY-UHFFFAOYSA-N
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Description

3-(((9-(3,4-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)benzonitrile is a complex organic compound featuring a pyrazolo-triazolo-pyrazine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((9-(3,4-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)benzonitrile typically involves multi-step organic reactionsKey steps include cyclization reactions, thiolation, and nitrile formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(((9-(3,4-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(((9-(3,4-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research and treatment.

    Medicine: Explored for its therapeutic potential in targeting specific enzymes and pathways involved in disease processes.

Mechanism of Action

The mechanism of action of 3-(((9-(3,4-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((9-(3,4-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)benzonitrile is unique due to its specific combination of functional groups and its potential as a multi-target kinase inhibitor. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C23H18N6S

Molecular Weight

410.5 g/mol

IUPAC Name

3-[[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C23H18N6S/c1-15-6-7-19(10-16(15)2)20-12-21-22-25-26-23(28(22)8-9-29(21)27-20)30-14-18-5-3-4-17(11-18)13-24/h3-12H,14H2,1-2H3

InChI Key

GVUNITSMZZIMHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC5=CC(=CC=C5)C#N)C3=C2)C

Origin of Product

United States

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